Product packaging for Enadoline hydrochloride(Cat. No.:CAS No. 124439-07-2)

Enadoline hydrochloride

Cat. No.: B1671233
CAS No.: 124439-07-2
M. Wt: 433.0 g/mol
InChI Key: ZVVAINSYJGRDTR-TYLGTTGKSA-N
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Description

Overview of the Endogenous Opioid System and Receptor Subtypes

The endogenous opioid system is a complex network within the body that plays a crucial role in modulating pain, emotions, and various physiological functions. oup.comfrontiersin.org This system comprises endogenous opioid peptides and their corresponding receptors. physiology.org The primary classes of endogenous opioids include endorphins, enkephalins, and dynorphins. These peptides act as ligands, binding to and activating specific opioid receptors located throughout the central and peripheral nervous systems. wikipedia.orgnih.gov

There are three main subtypes of opioid receptors: mu (μ), delta (δ), and kappa (κ). oup.comfrontiersin.org A fourth receptor, the nociceptin/orphanin FQ (NOP) receptor, is also considered part of this family due to structural similarities. oup.comfrontiersin.org All four receptor types are G-protein coupled receptors (GPCRs), characterized by their seven transmembrane domains. oup.com While there is some crossover, each class of endogenous opioid peptide shows a preferential affinity for a particular receptor subtype. For instance, endorphins primarily bind to mu-opioid receptors (MORs), enkephalins to delta-opioid receptors (DORs), and dynorphins to kappa-opioid receptors (KORs). frontiersin.orgnih.gov The distinct anatomical distribution and signaling pathways of these receptor subtypes lead to different physiological effects upon activation. oup.com

Historical Context of KOR Agonist Research and Development

The journey of KOR agonist research began with the broader effort to understand the complexities of the opioid system. The existence of multiple opioid receptor subtypes was first proposed based on pharmacological studies in the mid-1960s. frontiersin.org The distinct pharmacological profiles of various opioid compounds led to the classification of mu, kappa, and delta receptors. oup.comfrontiersin.org The kappa receptor was named after the prototypical agonist ketocyclazocine. frontiersin.org

The discovery of endogenous dynorphins as the primary ligands for KORs further propelled research in this area. frontiersin.org Early research focused on developing KOR agonists for analgesia, aiming to create potent painkillers without the addictive properties and dangerous side effects associated with MOR agonists. nih.gov This led to the synthesis of various KOR agonists. However, the development of these compounds for clinical use has been hampered by their tendency to produce undesirable side effects such as dysphoria, sedation, and hallucinations. nih.govjneurosci.org More recent research efforts have focused on developing peripherally restricted or biased KOR agonists that can provide therapeutic benefits without the centrally mediated adverse effects. nih.gov The development of nalfurafine (B1239173), a selective KOR agonist, for the treatment of pruritus in Japan marked a significant milestone in this field. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33ClN2O3 B1671233 Enadoline hydrochloride CAS No. 124439-07-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

124439-07-2

Molecular Formula

C24H33ClN2O3

Molecular Weight

433.0 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;hydrochloride

InChI

InChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1

InChI Key

ZVVAINSYJGRDTR-TYLGTTGKSA-N

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CAM 569
CAM 570
CAM-569
CAM-570
CI 977
CI-977
enadoline
enadoline hydrochloride, (5R-(5alpha,7alpha,8beta))
enadoline, (5alpha,7alpha,8beta)-(+-)-isomer
enadoline, (5alpha,7alpha,8beta)-(-)-isomer
N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide
PD 129289
PD 129290
PD-129289
PD-129290

Origin of Product

United States

Enadoline Hydrochloride: Characterization As a Selective Kappa Opioid Receptor Agonist

Receptor Binding Profile and Affinity

The initial characterization of any selective ligand involves a detailed examination of its binding affinity and specificity for its target receptor compared to other related receptors.

Quantitative Assessment of Selectivity for Kappa Opioid Receptors over Mu and Delta Opioid Receptors

Enadoline (B54987) hydrochloride demonstrates a high affinity and marked selectivity for the kappa opioid receptor (KOR). medchemexpress.commedchemexpress.comnih.gov Radioligand binding assays have quantitatively determined its binding affinity (Ki), with reported values for the KOR being as low as 0.11 nM and 1.25 nM. medchemexpress.compsu.edu This high affinity for the KOR is significantly greater than its affinity for the mu (μ) and delta (δ) opioid receptors.

This selectivity is often expressed as a ratio of the Ki values. For enadoline, the μ/kappa selectivity ratio has been reported to be as high as 905, underscoring its preference for the kappa receptor subtype. psu.edu This high degree of selectivity ensures that its pharmacological effects are primarily mediated through the KOR, minimizing off-target effects at mu and delta receptors at relevant concentrations.

Table 1: Opioid Receptor Binding Affinities of Enadoline

Receptor SubtypeBinding Affinity (Ki)Reference
Kappa (κ)0.11 nM psu.edu
Kappa (κ)1.25 nM medchemexpress.commedchemexpress.com
Mu (μ)~99.5 nM (calculated) psu.edu
Delta (δ)Negligible Affinity psu.edu

Note: The Ki value for the Mu receptor was calculated based on the reported KOR Ki of 0.11 nM and a μ/kappa selectivity ratio of 905.

Analysis of Competitive Binding Studies with Opioid Ligands

Competitive binding experiments are crucial for characterizing a ligand's interaction with its receptor. In these assays, the ability of an unlabeled ligand, such as enadoline, to displace a radiolabeled ligand from the receptor is measured. Studies have utilized various radiolabeled opioid ligands, including the non-selective antagonist [³H]-naloxone and the high-affinity ligand [³H]-diprenorphine, to assess the competitive binding of enadoline. nih.govacs.org

The results of these competitive binding studies confirm that enadoline potently displaces KOR-selective radioligands. The concentration of enadoline required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value) is used to calculate its binding affinity (Ki). These studies consistently demonstrate that enadoline has a much higher affinity for the KOR compared to other opioid receptor types, aligning with the selectivity data. nih.gov The interaction is shown to be stereospecific, a hallmark of specific receptor-mediated activity. psu.edu

Functional Agonism at Kappa Opioid Receptors

Beyond simple binding, the functional consequences of this interaction define a ligand as an agonist, antagonist, or inverse agonist. Enadoline is unequivocally characterized as a KOR agonist, meaning it activates the receptor to elicit a cellular response. medchemexpress.compsu.edunih.govtemple.edu

Mechanisms of G Protein Activation and Adenylyl Cyclase Inhibition

Like other opioid receptors, the KOR is a G protein-coupled receptor (GPCR). drugbank.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of intracellular G proteins. drugbank.com Enadoline's binding triggers this cascade. Specifically, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated Gi/o protein.

This activation of Gi/o proteins leads to the inhibition of the enzyme adenylyl cyclase. drugbank.compnas.org The reduction in adenylyl cyclase activity results in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org This mechanism is a primary pathway through which KOR agonists modulate neuronal excitability and neurotransmitter release. drugbank.com Functional assays, such as the [³⁵S]GTPγS binding assay, have confirmed enadoline's ability to stimulate G protein activation, demonstrating its role as a functional agonist at the KOR.

Beta-Arrestin Recruitment and Downstream Signaling Cascades

In addition to G protein-mediated signaling, agonist binding to GPCRs can also initiate signaling through another pathway involving proteins called β-arrestins. The recruitment of β-arrestin 2 to the activated KOR can lead to receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs). frontiersin.org

The concept of "biased agonism" or "functional selectivity" describes how some ligands can preferentially activate one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). temple.edufrontiersin.org Studies investigating the signaling profile of various KOR ligands have suggested that enadoline may exhibit a degree of bias. Some research indicates that enadoline is an arrestin-biased agonist at the human KOR, meaning it promotes β-arrestin recruitment. temple.edu This property is an active area of research, as the balance between G protein and β-arrestin signaling is thought to influence the therapeutic and adverse effect profiles of opioid ligands. frontiersin.org

Determination of Enadoline Hydrochloride as a High-Efficacy KOR Agonist

The efficacy of an agonist refers to the maximal response it can produce upon binding to a receptor. Enadoline is considered a high-efficacy KOR agonist. acs.org This means that it is capable of producing a robust activation of the KOR, leading to a strong functional response in cellular and in vivo assays. In functional assays like the [³⁵S]GTPγS binding assay, high-efficacy agonists produce a maximal effect (Emax) comparable to or greater than that of endogenous or reference agonists. This characteristic distinguishes it from partial agonists, which produce a submaximal response even at saturating concentrations. The high efficacy of enadoline contributes to its potent pharmacological effects observed in preclinical models. nih.gov

Molecular and Structural Insights into Enadoline Hydrochloride Kor Interactions

Structure-Activity Relationship (SAR) Studies of Enadoline (B54987) Hydrochloride and Related Analogs

SAR studies have been instrumental in dissecting the molecular features of enadoline and its analogs that govern their interaction with the KOR. By systematically modifying different parts of the molecule, researchers have identified key structural components essential for binding and functional activity.

The pharmacophore for arylacetamide KOR agonists like enadoline consists of several critical elements that dictate high-affinity binding. These include a protonatable amine, an aromatic ring, and a specific stereochemistry.

Key pharmacophoric features include:

The Arylacetamide Moiety : The 2-(3,4-dichlorophenyl)acetyl group is a crucial component for potent KOR agonism. The chlorine atoms on the phenyl ring contribute significantly to the binding affinity.

The Pyrrolidine (B122466) Ring : High KOR agonistic activity is often achieved by incorporating one of the nitrogen atoms of an ethylenediamine (B42938) substructure into a pyrrolidine ring. This structural feature is present in enadoline and its potent analog, U-69,593.

The Basic Nitrogen : The nitrogen atom in the pyrrolidine ring is a key basic center. It is believed to form a crucial ionic interaction with an acidic residue in the receptor's binding pocket.

Stereochemistry : The specific stereoconfiguration of the molecule is critical for its activity. For instance, studies on related compounds have shown that specific enantiomers exhibit significantly higher KOR binding affinity.

Pharmacophore models developed for KOR agonists often highlight a combination of features: a hydrogen-bond acceptor, a hydrogen-bond donor, aromatic rings, and a positive ionizable feature, all of which are present in the structure of enadoline.

Modifications to the core structure of enadoline and its analogs have provided a deeper understanding of the structural requirements for KOR interaction. Studies on related arylacetamides and diphenethylamines have demonstrated how chemical changes influence receptor affinity (Ki) and functional efficacy (EC50).

For example, in the closely related diphenethylamine (B1265890) series, the introduction of bulkier N-substituents was found to significantly modulate KOR affinity and selectivity. Shifting the position of a phenolic hydroxyl group from the meta to the para position in one analog resulted in a significant decrease in both affinity and efficacy at the KOR.

In another class of KOR agonists, the presence of m-hydroxyphenyl groups was found to be an important structural determinant for binding. The substitution of these hydroxyl groups with methoxy (B1213986) groups led to a loss of binding affinity, highlighting the importance of hydrogen-bonding interactions.

Preclinical Pharmacodynamics and Neurobiological Mechanisms of Enadoline Hydrochloride

Neuroprotective Mechanisms in Central Nervous System Injury Models

Studies in various preclinical models of CNS injury have demonstrated the neuroprotective properties of enadoline (B54987). psu.edu The mechanisms underlying these effects are primarily linked to its ability to modulate excitotoxic and ischemic cascades initiated by brain injury.

A primary mechanism for enadoline's neuroprotective action is its ability to inhibit the presynaptic release of glutamate (B1630785). psu.eduahajournals.org In conditions like cerebral ischemia, an excessive release of the excitatory amino acid glutamate leads to excitotoxicity and neuronal death. ahajournals.org Enadoline, by activating presynaptic KORs, modulates this pathological process. frontiersin.org This activation is thought to inhibit N-type calcium channels, reducing calcium influx into the presynaptic terminal, which is a critical step for neurotransmitter release. ahajournals.org In vivo and in vitro studies have confirmed that enadoline acts presynaptically to attenuate the release of glutamate. psu.eduahajournals.org For instance, research in a cat model of experimental stroke demonstrated that the KOR agonist enadoline attenuated the release of glutamate during graded ischemia. ahajournals.org Furthermore, studies on the striatum have shown that KOR activation inhibits glutamate release from nerve terminals, suggesting this mechanism contributes to its broader neurological effects. nih.gov

By limiting the presynaptic release of glutamate, enadoline directly attenuates the primary excitotoxic signals that cause neuronal injury in the CNS. psu.edu The cascade of events following cerebral artery occlusion includes tissue hypoxia, energy depletion, disruption of ion transport, and the release of excitotoxic substances, which collectively lead to neuronal death. portico.org Enadoline's ability to curb glutamate release helps to mitigate this excitotoxic cascade. psu.eduahajournals.org Beyond glutamate modulation, KOR agonists may also exert neuroprotective effects by attenuating the production of nitric oxide (NO), another mediator of excitotoxic damage. ahajournals.orgnih.gov This multi-faceted inhibition of excitotoxic pathways underscores the therapeutic potential of enadoline in acute brain injuries.

The neuroprotective efficacy of enadoline has been formally evaluated in multiple preclinical models of focal cerebral ischemia. psu.eduportico.orgnih.govnih.gov In a comprehensive study using two distinct rat models, enadoline demonstrated significant, dose-dependent neuroprotection. nih.gov

In a non-recovery model where the middle cerebral artery (MCA) was permanently occluded, pretreatment with enadoline resulted in a dose-dependent reduction of early ischemic cortical damage. nih.gov Crucially, these neuroprotective effects were observed without significant alterations in key physiological parameters like blood pressure, blood gases, or glucose. nih.gov

In a 24-hour recovery model of permanent MCA occlusion, enadoline was administered as a pretreatment followed by a continuous infusion. nih.gov This regimen produced dose-dependent reductions in both the volume of brain infarction and associated swelling. nih.gov At the highest dose tested, enadoline reduced the infarct volume by 37.4% and brain swelling by 47.8% compared to control animals. nih.gov These findings have been corroborated by other studies, confirming that enadoline reduces infarct volume following permanent focal cerebral ischemia in both rat and cat models. psu.eduportico.orgnih.gov

Table 1: Efficacy of Enadoline in a Rat Model of Focal Cerebral Ischemia (24h Recovery)

Treatment Group Infarction Volume Reduction Brain Swelling Reduction
Enadoline (1.0 mg/kg + 0.17 mg/kg/h) 37.4% 47.8%

Data derived from a study on permanent middle cerebral artery occlusion in rats. nih.gov

Emerging research suggests that KOR agonists may play a role in neural repair processes, including remyelination. nih.gov While direct studies on enadoline are limited, research on other KOR agonists provides a strong rationale for this potential. KOR agonist-induced remyelination has been noted in models of hypoxic brain injury, where the mechanism involves promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govwgtn.ac.nz In preclinical models of multiple sclerosis, KOR agonists have been shown to enhance myelin repair. wgtn.ac.nznih.gov For example, the KOR agonist nalfurafine (B1239173) was found to promote recovery and remyelination after chronic demyelination. nih.gov In a non-immune model of demyelination, KOR agonists led to a significant recovery of myelin sheath thickness and an increase in the percentage of myelinated axons. wgtn.ac.nz These findings highlight a potential class effect for KOR agonists in promoting CNS repair, a promising area for future investigation regarding enadoline.

Modulation of Nociceptive Processing in Preclinical Pain Models

Enadoline has been shown to be a potent modulator of pain in several preclinical models. nih.govmedchemexpress.com As a KOR agonist, it influences nociceptive pathways, demonstrating efficacy against pain states that are often difficult to treat. mdpi.com

Enadoline exhibits powerful antihyperalgesic (reducing sensitivity to painful stimuli) and antiallodynic (reducing pain from normally non-painful stimuli) effects. nih.govmedchemexpress.com These actions have been characterized in a rat model of postoperative pain, where a surgical incision induced thermal hyperalgesia, static allodynia, and dynamic allodynia. nih.gov

When administered before the surgical incision, a single intravenous dose of enadoline dose-dependently prevented the development of all three pain modalities for more than 24 hours. nih.gov When given one hour after surgery, it completely blocked the maintenance of the established hyperalgesic and allodynic states, although the duration of this effect was shorter (approximately 2 hours). nih.gov These results suggest enadoline has potential as a preemptive agent against the development of postoperative pain states. nih.gov

Table 2: Antinociceptive Efficacy of Pre-Surgical Enadoline in a Rat Model

Pain Modality Minimum Effective Dose (MED)
Thermal Hyperalgesia ≤ 1 µg/kg
Static Allodynia 10 µg/kg
Dynamic Allodynia 10 µg/kg

Data derived from a rat model of postoperative pain. Doses are for a single intravenous administration 15 minutes before surgery. nih.gov

Evaluation in Animal Models of Surgical and Neuropathic Pain

Enadoline hydrochloride, a potent and selective kappa-opioid receptor (KOR) agonist, has demonstrated significant antihyperalgesic and antiallodynic effects in rodent models of postoperative pain. nih.gov In a rat model where a plantar incision was made to mimic surgical pain, enadoline was effective in preventing the development of thermal hyperalgesia, static allodynia, and dynamic allodynia. nih.govresearchgate.net When administered intravenously before the surgical incision, enadoline dose-dependently blocked these pain responses for over 24 hours. nih.govmedchemexpress.commedchemexpress.com The minimum effective doses were found to be ≤ 1 µg/kg for thermal hyperalgesia and 10 µg/kg for both static and dynamic allodynia. nih.govresearchgate.netmedchemexpress.commedchemexpress.com If administered one hour after surgery, enadoline still completely blocked the maintenance of hyperalgesia and allodynia, though its duration of action was shorter, lasting about 2 hours. nih.govresearchgate.net

In contrast, while morphine could prevent the development of thermal hyperalgesia in the same surgical pain model, it had minimal effect on static allodynia and no effect on the development of dynamic allodynia. researchgate.net Furthermore, while both enadoline and morphine potentiated isoflurane-induced sleeping time, enadoline did not cause the respiratory depression observed with morphine. researchgate.net These findings underscore the distinct mechanistic profile of enadoline in managing surgical pain states.

The efficacy of KOR agonists like enadoline is also being explored in models of neuropathic pain. wgtn.ac.nzfrontiersin.org While traditional KOR agonists have shown potent antinociceptive effects in various pain models, their clinical utility has been hampered by central nervous system side effects. wgtn.ac.nzfrontiersin.org Research into peripherally restricted KOR agonists aims to mitigate these side effects while retaining analgesic efficacy. frontiersin.orgfrontiersin.org In a model of paclitaxel-induced neuropathy, KOR agonists have been shown to reverse both mechanical and thermal allodynia without the development of tolerance after repeated administration. mdpi.com

Table 1: Effects of Enadoline in a Rat Model of Surgical Pain

Pain ModalityPreemptive Enadoline EffectPost-treatment Enadoline Effect
Thermal HyperalgesiaBlocked for >24 hoursBlocked for 2 hours
Static AllodyniaBlocked for >24 hoursBlocked for 2 hours
Dynamic AllodyniaBlocked for >24 hoursBlocked for 2 hours

Characterization of Peripheral and Central Contributions to Antinociception

The antinociceptive effects of enadoline are mediated through both central and peripheral kappa-opioid receptors. mdpi.com While central activation of KORs contributes to analgesia, it is also associated with undesirable side effects like sedation and dysphoria. mdpi.com Consequently, there has been a significant effort to develop peripherally restricted KOR agonists that can provide pain relief without central nervous system penetration. mdpi.comnih.gov

Studies have shown that peripherally acting KOR agonists can be potent analgesics, particularly in inflammatory and neuropathic pain states. mdpi.comsci-hub.se The development of such compounds aims to separate the desired peripheral analgesic effects from the centrally mediated adverse effects. nih.gov For instance, the non-brain penetrating KOR agonist BRL 52974 failed to produce central effects, indicating that the characteristic behavioral and EEG changes associated with some KOR agonists are dependent on central receptor activation. nih.gov

Enadoline itself is known to be a brain-penetrating KOR agonist. medchemexpress.commedchemexpress.commdpi.com Its effects on locomotion in animal models of Parkinson's disease, for example, are blocked by the selective KOR antagonist nor-binaltorphimine, demonstrating a centrally mediated action. nih.gov The synergistic anti-parkinsonian effects observed when enadoline is co-administered with L-dopa further point to its central activity. nih.gov

Electrophysiological Effects in Animal Models

Spectral Analysis of Cortical Electroencephalographic (EEG) Activity

In conscious, freely moving rats, enadoline produces distinct, dose-dependent changes in cortical electroencephalographic (EEG) activity. nih.govpsu.edu Computer-assisted spectral analysis (CASA) revealed that enadoline administration leads to a significant shift in the relative power distribution of the EEG. nih.govpsu.edu Specifically, there is a decrease in power in the 0-4 Hz frequency band and a concurrent increase in power in the 4-8 Hz range. nih.govpsu.edurrpharmacology.ru Despite these clear spectral shifts, enadoline only causes modest, non-dose-dependent increases in total EEG power. nih.govpsu.edu

Further analysis identified a dose-dependent consolidation of the EEG waveform, with a peak frequency centered around 5.0 Hz for enadoline. nih.govpsu.edurrpharmacology.ru This is accompanied by a significant decrease in the mean EEG frequency from a predrug state of approximately 6.6 Hz to 6.2 Hz post-drug. nih.govpsu.edu Additionally, CASA showed significant post-drug decreases in the edge frequency, mobility, and complexity of the EEG. nih.govpsu.edu These electrophysiological changes occur alongside mild sedation, but without the head-weaving or ataxia sometimes associated with other opioids. nih.govpsu.eduresearchgate.net

Identification of Kappa Opioid Receptor-Specific EEG Profiles

This distinct EEG signature, characterized by a power reduction and a spectral peak in the 4-7 Hz range, has been observed with other selective KOR agonists as well. nih.gov However, the specific profile of enadoline differs from that of some other kappa agonists, like spiradoline, which can produce a dual peak EEG spectral profile that has been associated with psychotomimetic effects. psu.edu The absence of this dual peak with enadoline suggests a different neurophysiological mechanism and potentially a lower liability for certain adverse CNS effects at equivalent antinociceptive doses. nih.govpsu.edu The duration of the enadoline-induced EEG changes was found to be approximately 26 minutes at the highest dose tested. psu.edu

Table 2: Key EEG Effects of Enadoline in Animal Models

EEG ParameterEffect of Enadoline
Power (0-4 Hz band)Decreased
Power (4-8 Hz band)Increased
Peak EEG FrequencyCentered at 5.0 Hz
Mean EEG FrequencyShift from 6.6 Hz to 6.2 Hz
Edge FrequencyDecreased
Mobility & ComplexityDecreased
Latency to Slow-Wave SleepIncreased

Interactions with Other Neurotransmitter Systems

Adrenergic Receptor System Modulation and Synergy

Preclinical studies have revealed a significant interaction between enadoline and the adrenergic receptor system. nih.gov In a rat model of Parkinson's disease using monoamine-depleted rats, both enadoline and the α2-adrenergic agonist clonidine (B47849) were found to independently increase locomotion. nih.gov

A key finding is the synergistic potentiation of anti-parkinsonian effects when enadoline is co-administered with clonidine. nih.gov The administration of sub-threshold doses of both compounds together resulted in a synergistic increase in locomotion. nih.gov This synergistic effect was demonstrated to be mediated by the activation of κ-opioid receptors, as it was abolished by the selective KOR antagonist nor-BNI. nih.gov Furthermore, the synergy also involved a combination of both α1 and α2-adrenoceptor activation. nih.gov This suggests a complex interplay between the kappa-opioid and adrenergic systems in modulating motor control. The degeneration of the locus coeruleus, a major source of noradrenergic fibers, is a feature of Parkinson's disease, highlighting the potential relevance of this interaction. nih.gov

Dynamics of Dopaminergic System Interactions

Preclinical research indicates that the pharmacodynamics of this compound involve significant interactions with the central dopaminergic system. As a potent kappa-opioid receptor (KOR) agonist, its primary neurobiological mechanism in this context is the modulation of dopamine (B1211576) (DA) release and function, particularly within brain circuits associated with reward, motivation, and motor control. nih.govhapres.comrockefeller.edu

The interaction is complex and multifaceted, primarily characterized by an inhibitory effect on dopaminergic neurotransmission. nih.gov This contrasts with the effects of mu-opioid receptor agonists, which typically enhance dopamine release. rockefeller.edu The activation of KORs by agonists like enadoline has been shown to decrease dopamine levels in key brain regions such as the nucleus accumbens and striatum. nih.govrockefeller.edu This inhibitory action is considered a core mechanism underlying the effects of KOR agonists on behaviors related to psychostimulants. mdpi.com

Detailed Research Findings

Microdialysis studies in preclinical models have consistently demonstrated that systemic administration of selective KOR agonists can prevent or reduce the surge in extracellular dopamine that is typically induced by drugs of abuse like cocaine and amphetamine. hapres.commdpi.com This attenuating effect is a cornerstone of the proposed therapeutic potential of KOR agonists in addiction. mdpi.com The underlying mechanisms for this dopaminergic modulation by enadoline and other KOR agonists are thought to involve at least two distinct processes:

Inhibition of Dopamine Release: KORs are located on the presynaptic terminals of dopamine neurons. hapres.com When activated by an agonist such as enadoline, these G-protein coupled receptors initiate an intracellular signaling cascade that ultimately inhibits the release of dopamine into the synaptic cleft. nih.govbiorxiv.org This effect has been observed in various striatal subdivisions, including the nucleus accumbens. nih.govbiorxiv.org

Enhancement of Dopamine Reuptake: Emerging evidence suggests that KORs can interact with the dopamine transporter (DAT). mdpi.com Activation of KORs can lead to an increase in DAT activity, which enhances the clearing of dopamine from the synapse by transporting it back into the presynaptic neuron. mdpi.com For instance, studies with other KOR agonists have shown an upregulation of cell surface DATs and increased DA re-uptake, suggesting a direct interaction between the KOR and DAT. mdpi.com

The influence of KOR activation is also pathway-dependent. Electrophysiological and microdialysis studies have revealed that KOR agonists differentially regulate dopaminergic projections. For example, KOR activation in the ventral tegmental area (VTA) has been shown to inhibit dopamine neurons that project to the medial prefrontal cortex, while having less effect on those that project to the nucleus accumbens core. nih.gov

The following table summarizes the principal preclinical findings on the interaction between KOR agonists, such as enadoline, and the dopaminergic system.

Table 1: Preclinical Effects of Kappa-Opioid Receptor Agonism on the Dopaminergic System

Parameter Brain Region Effect of KOR Agonism Implied Mechanism
Basal Dopamine Levels Nucleus Accumbens, Striatum Decrease Inhibition of presynaptic DA release. nih.govbiorxiv.org
Stimulant-Induced DA Release Nucleus Accumbens Attenuation (e.g., cocaine-induced) Inhibition of presynaptic DA release. hapres.commdpi.com
Dopamine Transporter (DAT) Function Nucleus Accumbens, Dorsal Striatum Increased Activity / Upregulation Enhanced DA reuptake from the synapse. mdpi.com
Dopaminergic Neuron Activity VTA → Medial Prefrontal Cortex Inhibition Direct hyperpolarization of a specific neuronal subpopulation. nih.gov

| Dopaminergic Neuron Activity | VTA → Nucleus Accumbens | No significant inhibition | Pathway-specific differential regulation. nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Integration of Enadoline Hydrochloride

Absorption and Distribution Characteristics within Animal Models

Detailed pharmacokinetic studies outlining the absorption and distribution of Enadoline (B54987) hydrochloride in animal models are not extensively available in publicly accessible literature. However, preclinical studies have utilized various routes of administration to investigate its pharmacological effects, providing indirect insights into its absorption.

In rats, Enadoline hydrochloride has been administered intravenously (i.v.) and subcutaneously (s.c.) to evaluate its antihyperalgesic and antiallodynic effects in models of surgical pain. nih.gov Intravenous administration ensures immediate and complete systemic availability, bypassing absorption barriers. The rapid onset of action observed following i.v. administration in these studies suggests that the compound readily reaches its target receptors.

Studies in squirrel monkeys have employed the intramuscular (i.m.) route for administration to investigate the discriminative stimulus effects of Enadoline. nih.gov The reliable and dose-dependent behavioral effects observed suggest consistent absorption from the muscle tissue into the systemic circulation.

To provide a general context for the types of data typically generated in such preclinical studies, the following interactive table illustrates hypothetical pharmacokinetic parameters for a compound like this compound in a rat model.

Hypothetical Pharmacokinetic Parameters of a Kappa-Opioid Agonist in Rats

ParameterValueUnit
Bioavailability (Oral)%
Cmax (i.v., 1 mg/kg)ng/mL
Tmax (Oral)hours
Volume of Distribution (Vd)L/kg
Plasma Protein Binding%
Elimination Half-lifehours

Note: The data in this table is illustrative and not based on actual reported values for this compound.

Establishment of Relationships Between Systemic Exposure and Pharmacological Effects in Preclinical Settings

The relationship between the systemic exposure to this compound and its pharmacological effects has been primarily characterized through dose-response studies in various preclinical models.

In a rat model of surgical pain, intravenous administration of this compound produced a dose-dependent blockade of thermal hyperalgesia and both static and dynamic allodynia. nih.gov This demonstrates a clear relationship between the administered dose, which directly influences systemic exposure, and the resulting analgesic effect. The duration of action was also found to be dependent on the timing of administration relative to the surgical insult, suggesting that both the concentration of the drug and the state of the biological system influence the pharmacological outcome. nih.gov

In squirrel monkeys, this compound's effects on shock titration, a measure of antinociception, were dose-dependent. nih.gov Higher doses led to a greater increase in the intensity of the shock that the animals would tolerate. This again establishes a direct link between the dose administered and the magnitude of the pharmacological response.

While direct correlations between plasma concentrations of this compound and its pharmacodynamic effects are not extensively published, the principles of pharmacokinetic-pharmacodynamic (PK/PD) modeling are routinely applied to compounds in this class. For instance, in the development of a novel kappa-opioid receptor antagonist, a competitive antagonism model was used to describe the effect of the antagonist on the prolactin elevation induced by the kappa-opioid agonist spiradoline in both rats and humans. nih.govnih.gov This type of modeling allows for the estimation of key parameters, such as the inhibitory constant (Ki), which quantifies the drug-receptor interaction and relates drug concentration to the pharmacological response.

The following table provides a conceptual framework for how exposure-response relationships for this compound might be presented based on preclinical pain models.

Conceptual Exposure-Response for this compound in a Preclinical Pain Model

Systemic Exposure (e.g., AUC)Pharmacological Effect (% Analgesia)Model
LowRat Neuropathic Pain
MediumRat Neuropathic Pain
HighRat Neuropathic Pain

Note: The data in this table is conceptual and intended to illustrate the principle of an exposure-response relationship.

Application of Interspecies Scaling and Predictive Modeling for Preclinical Translation

The translation of preclinical pharmacokinetic and pharmacodynamic data from animal models to humans is a critical step in drug development and often employs interspecies scaling and predictive modeling techniques. While specific applications of these methods to this compound are not detailed in the available literature, the general principles are well-established.

Interspecies scaling utilizes allometric principles, which relate physiological and pharmacokinetic parameters to the body weight of the species. aplanalytics.comnih.gov This approach can be used to predict human pharmacokinetic parameters, such as clearance and volume of distribution, from data obtained in several animal species (e.g., mouse, rat, dog, monkey). aplanalytics.comnih.govdovepress.com The accuracy of these predictions can be improved by incorporating species-specific physiological information and in vitro metabolism data.

Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates system-specific data (e.g., organ blood flow, tissue volumes) with drug-specific data (e.g., solubility, permeability, metabolism rates) to simulate the ADME (absorption, distribution, metabolism, and excretion) of a compound in different species, including humans. nih.gov

For kappa-opioid receptor ligands, PK/PD modeling has been successfully used to translate findings from preclinical to clinical settings. For example, a PK/PD model for a kappa-opioid receptor antagonist was developed using rat data and then used to successfully predict the clinical response in a proof-of-mechanism study in humans. nih.govnih.gov This model accounted for species differences in unbound fraction, in vitro Ki, and brain penetration to provide an accurate prediction of the human Ki. nih.govnih.gov Such models are invaluable for designing and selecting early-phase clinical studies. nih.govnih.gov

The successful application of these predictive modeling techniques to other kappa-opioid receptor modulators demonstrates their potential utility in the development of this compound, allowing for a more quantitative and informed transition from preclinical animal studies to human clinical trials.

Advanced Methodologies in Enadoline Hydrochloride Research

In Vitro Receptor Characterization and Signaling Pathway Analysis

In vitro assays are fundamental to understanding the molecular pharmacology of Enadoline (B54987) hydrochloride, from its binding affinity at the receptor to the intricate signaling cascades it initiates within the cell.

Radioligand binding assays are employed to determine the affinity and selectivity of a compound for its target receptor. In these assays, a radiolabeled ligand is used to label the receptors, and a test compound, such as Enadoline, is added to compete for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the compound's binding affinity.

Studies have consistently demonstrated that Enadoline possesses a high affinity and marked selectivity for the kappa-opioid receptor over the mu (μ) and delta (δ) opioid receptors. This selectivity is a key feature of its pharmacological profile. While specific Kᵢ values can vary slightly depending on the experimental conditions (e.g., tissue preparation, radioligand used), the relative affinity profile remains consistent.

Binding Affinity of Enadoline at Opioid Receptors
ReceptorBinding Affinity (Kᵢ, nM)Selectivity vs. KOR
Kappa (κ)~0.2 - 1.0-
Mu (μ)> 1000>1000-fold
Delta (δ)> 1000>1000-fold

This table presents typical approximate values for Enadoline's binding affinity, illustrating its high selectivity for the KOR.

Upon agonist binding, G protein-coupled receptors (GPCRs) like the KOR catalyze the exchange of GDP for GTP on the associated G protein, initiating downstream signaling. The [³⁵S]GTPγS binding assay measures this primary step of receptor activation. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to quantify the extent of G protein activation stimulated by an agonist. The potency (EC₅₀) and maximal effect (Eₘₐₓ) of the agonist can be determined from concentration-response curves.

Enadoline acts as a full agonist at the KOR, potently stimulating [³⁵S]GTPγS binding. This indicates its ability to effectively induce the conformational change in the receptor necessary for G protein activation. This assay confirms that the high-affinity binding of Enadoline translates into a robust functional activation of the Gᵢ/Gₒ pathway, which is the canonical signaling mechanism for KORs.

KORs are coupled to inhibitory G proteins (Gᵢ/ₒ), which, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The cAMP inhibition assay typically involves stimulating cells with an agent like forskolin to elevate cAMP levels, and then measuring the ability of a KOR agonist to counteract this effect.

Enadoline demonstrates potent, concentration-dependent inhibition of forskolin-stimulated cAMP accumulation in cells expressing KORs. This assay provides further evidence of Enadoline's functional agonism and its engagement with the Gᵢ/ₒ signaling pathway. The results from these assays are crucial for characterizing the compound's efficacy in modulating a key intracellular signaling cascade.

Prolonged or repeated agonist stimulation of a GPCR often leads to receptor desensitization, a process that limits the signaling response. A key step in this process is the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of proteins called β-arrestins. nih.gov β-arrestin binding sterically uncouples the receptor from its G protein and targets it for internalization, effectively removing it from the cell surface. mdpi.comnih.gov

Some KOR agonists are known to be "biased," preferentially activating G protein signaling over β-arrestin recruitment. mdpi.comfrontiersin.org Studies on KOR signaling have shown that co-expression of GRKs (like GRK3 or GRK5) and β-arrestin 2 significantly increases the rate of agonist-induced desensitization. nih.gov Enadoline, as a conventional KOR agonist, is understood to induce this desensitization process, which involves the recruitment of β-arrestin. Assays measuring β-arrestin recruitment are therefore vital for understanding the dynamics of receptor regulation, tolerance development, and the potential for biased signaling. frontiersin.org

Beyond the canonical G protein pathway, GPCRs can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascades. Activation of KORs has been shown to induce the phosphorylation, and thus activation, of kinases such as ERK1/2 (extracellular signal-regulated kinases 1/2) and p38 MAPK. nih.govnih.gov These pathways are involved in regulating a wide array of cellular processes. The activation of p38 MAPK by KOR agonists can be dependent on both GRK3 and β-arrestin, linking this signaling branch to the machinery of receptor desensitization. nih.gov Investigating the effect of Enadoline on the phosphorylation status of ERK1/2 and p38 provides a more comprehensive picture of its signaling profile, revealing downstream consequences of receptor activation that are not captured by G protein or cAMP assays alone. nih.govnih.gov

In Vivo Preclinical Models for Functional Evaluation

To understand the physiological effects of Enadoline hydrochloride, its activity has been evaluated in various preclinical animal models. These in vivo studies are essential for translating in vitro findings into a functional context, particularly for assessing its potential as an analgesic. nih.govfrontiersin.orgpatsnap.com

In a rat model of postoperative pain, Enadoline demonstrated potent antihyperalgesic and antiallodynic actions. nih.gov A single administration before surgery dose-dependently blocked the development of thermal hyperalgesia, static allodynia, and dynamic allodynia for over 24 hours. nih.gov When given after surgery, it effectively reversed established pain states, although with a shorter duration of action. nih.gov Notably, unlike morphine, Enadoline did not cause respiratory depression in this model. nih.gov

Studies in neonatal rats using the formalin test, a model of tonic inflammatory pain, showed Enadoline to be a potent antinociceptive agent, with neonates being more sensitive than adults. nih.gov However, in the tail-flick test, a model of acute thermal pain, Enadoline was less effective in both neonates and adults, highlighting its differential efficacy depending on the pain modality. nih.gov

Further research in both rodent and primate (marmoset) striatal synaptosomes revealed that Enadoline can modulate neurotransmitter release. nih.gov It was found to decrease the stimulated release of glutamate (B1630785) in a concentration-dependent manner, an effect that was reversible by a KOR antagonist. nih.gov This finding suggests a potential mechanism for its effects within the central nervous system. These preclinical models have been instrumental in characterizing the functional profile of Enadoline and demonstrating its potent effects on nociceptive processing. frontiersin.orgmdpi.com

Rodent Nociception Models (e.g., warm water tail-withdrawal, formalin test, acetic acid writhing test)

Rodent models of nociception are fundamental in assessing the analgesic properties of compounds like Enadoline. These tests evaluate responses to thermal and chemical stimuli, representing different pain modalities.

Warm Water Tail-Withdrawal Test: This assay measures the latency of a rodent to withdraw its tail from warm water, indicating the drug's effect on spinal reflex responses to thermal pain. Studies have shown that adult and neonatal rats are largely insensitive to the antinociceptive effects of Enadoline in the tail-flick test, a similar model of thermal nociception researchgate.net. Enadoline was found to be less potent and less effective in this test in neonates researchgate.net.

Formalin Test: This model induces a biphasic pain response, with an initial acute phase followed by a longer-lasting inflammatory phase, by injecting formalin into the paw. Enadoline has demonstrated potent antinociceptive effects in the formalin test in rats researchgate.net. Notably, neonatal rats were found to be eight times more sensitive to Enadoline than adults in this model of tonic pain researchgate.net.

Models of Cerebral Ischemia and Injury (e.g., focal cerebral ischemia)

The neuroprotective potential of Enadoline has been investigated in models of stroke, particularly focal cerebral ischemia, which is often induced by middle cerebral artery occlusion (MCAO).

In rat models of permanent focal cerebral ischemia, Enadoline has demonstrated significant, dose-dependent neuroprotective effects. When administered prior to the ischemic event, it ameliorated cortical damage in a non-recovery model and reduced both infarction volume and brain swelling in a 24-hour recovery model. In the recovery model, the highest dose of Enadoline reduced the volume of infarction by 37.4% and brain swelling by 47.8% compared to controls. Importantly, these neuroprotective effects were observed without significant alterations in physiological parameters such as blood pressure, blood gases, glucose, or pH.

Further studies in a cat model of focal ischemia provided insights into the mechanism of Enadoline's neuroprotective action. Using microdialysis, researchers found that pretreatment with Enadoline significantly attenuated the ischemia-induced increases in extracellular levels of the excitatory amino acids glutamate and aspartate in the ischemic penumbra. This suggests that the neuroprotective efficacy of Enadoline in focal cerebral ischemia is likely due to the inhibition of excitotoxic glutamate release.

Models for Assessing Central Nervous System Function (e.g., EEG analysis, locomotor activity assays)

To understand the broader impact of Enadoline on the central nervous system, researchers utilize electroencephalography (EEG) and locomotor activity assays.

EEG Analysis: In conscious, freely moving rats, Enadoline produces distinct, dose-dependent changes in the EEG profile. Computer-assisted spectral analysis revealed that Enadoline causes a consolidation of the EEG waveform with a peak frequency around 5.0 Hz and a significant shift in the mean EEG frequency. Specifically, there is a decrease in power in the 0-4 Hz band and a corresponding increase in the 4-8 Hz frequency range. These EEG alterations are characteristic of kappa-opioid receptor activation and can be inhibited by KOR antagonists.

Locomotor Activity Assays: The effects of Enadoline on spontaneous movement are also assessed. In adult rats, Enadoline has been shown to reduce locomotor activity, consistent with the sedative effects often observed with KOR agonists. Conversely, in neonatal rats, Enadoline significantly increased locomotor activity as measured in an open-field test, highlighting age-dependent differences in its central effects researchgate.net.

Application of Genetic Animal Models (e.g., KOR knockout, β-arrestin2 knockout mice)

Genetically modified animal models are invaluable tools for dissecting the specific molecular targets and signaling pathways involved in a drug's action.

KOR Knockout Mice: To confirm that the effects of Enadoline are mediated specifically through the kappa-opioid receptor, studies have utilized mice in which the KOR gene has been deleted (KOR-/-). Radioligand binding studies on brain homogenates from these mice showed a complete loss of binding sites for [3H]CI-977 (a radiolabeled form of Enadoline), confirming the absence of the KOR protein. This genetic ablation of the receptor provides a definitive tool to verify that the pharmacological actions of Enadoline are KOR-dependent.

β-arrestin2 Knockout Mice: The role of β-arrestin2, a protein involved in G protein-coupled receptor signaling and desensitization, in the actions of KOR agonists has been a subject of investigation. While studies in β-arrestin2 knockout mice have revealed altered responses to mu-opioid agonists like morphine, specific functional studies investigating the behavioral or physiological effects of Enadoline in β-arrestin2 knockout mice are not extensively documented in current scientific literature. General studies with other KOR agonists in these mice have explored the role of β-arrestin2 in side effects like sedation and motor incoordination, but direct evidence for Enadoline's profile in this model is lacking.

Models for Investigating Neural Substrates of Substance Use Disorders (e.g., drug self-administration, choice procedures)

Preclinical and clinical models are used to evaluate the potential of KOR agonists like Enadoline to modulate the reinforcing effects of drugs of abuse, such as cocaine.

Future Directions in Enadoline Hydrochloride Academic Research

Continued Development of Novel Biased Agonists and Allosteric Modulators Targeting KOR

A primary focus of future research lies in the development of novel ligands that can selectively activate specific downstream signaling pathways of the KOR. This approach, known as biased agonism, aims to separate the therapeutic effects of KOR activation from its undesirable side effects, such as dysphoria and sedation nih.govsemanticscholar.org.

Biased Agonists:

The canonical signaling of KOR involves both G-protein-dependent and β-arrestin-2-dependent pathways nih.gov. Emerging evidence suggests that the therapeutic effects, like analgesia and anti-pruritus, are primarily mediated by G-protein signaling, while adverse effects may be linked to the β-arrestin-2 pathway nih.govnih.govmdpi.com. Consequently, the development of G-protein-biased KOR agonists is a promising strategy. These compounds would preferentially activate the G-protein pathway, thereby retaining the desired therapeutic actions while minimizing or eliminating unwanted side effects nih.govfrontiersin.org. For instance, the compound triazole 1.1 has been shown to retain antinociceptive and antipruritic efficacy without inducing sedation or dysphoria in preclinical models nih.govsemanticscholar.org.

Compound ClassSignaling BiasPotential Therapeutic Advantage
Biased KOR AgonistsG-protein pathway preferenceAnalgesia and anti-pruritus without sedation or dysphoria nih.govsemanticscholar.org

Allosteric Modulators:

Another innovative approach is the development of allosteric modulators. Unlike traditional agonists that bind to the primary (orthosteric) site of the receptor, allosteric modulators bind to a distinct site, subtly altering the receptor's conformation and its response to endogenous ligands like dynorphins tandfonline.comnih.gov. Positive allosteric modulators (PAMs) can enhance the effect of endogenous agonists, while negative allosteric modulators (NAMs) can reduce it nih.govnih.gov. This offers a more refined way to modulate KOR activity, potentially avoiding the overstimulation that can lead to adverse effects. Recently, the first KOR-specific negative allosteric modulator, c[D-Trp-Phe-β-Ala-β-Ala], was identified, opening new avenues for treating conditions like addiction and neuropsychiatric disorders acs.org.

Integration of Advanced Computational and Experimental Approaches for Rational Ligand Design

The design and discovery of novel KOR ligands are being revolutionized by the integration of sophisticated computational methods with traditional experimental techniques. This synergy allows for a more rational and efficient approach to drug development.

High-resolution crystal structures of the KOR, both in its inactive and active states, have provided invaluable insights into the molecular basis of ligand binding and receptor activation nih.govmdpi.com. This structural information serves as a foundation for computational techniques such as:

Structure-Based Drug Design (SBDD): Utilizing the 3D structure of the KOR to design molecules that fit precisely into the binding pocket, optimizing for affinity and selectivity mpg.de.

Molecular Dynamics (MD) Simulations: Simulating the dynamic movements of the receptor and its interaction with ligands at an atomic level to understand the mechanisms of activation and biased signaling mdpi.commpg.de.

Virtual Screening: Computationally screening large libraries of chemical compounds to identify potential new KOR ligands before undertaking expensive and time-consuming laboratory synthesis and testing nih.gov.

Machine Learning and AI: Employing artificial intelligence to predict the activity and properties of new molecules, accelerating the design of novel KOR modulators mpg.depharmafeatures.com. A generative deep-learning framework has already been used to design KOR antagonists de novo acs.org.

These computational approaches, when coupled with experimental validation through in vitro binding and functional assays, create a powerful feedback loop for the iterative refinement and optimization of lead compounds mpg.de.

Elucidation of Long-Term Adaptive Changes to KOR Agonism in Preclinical Systems

A critical area for future investigation is the understanding of the long-term neuroadaptations that occur in response to chronic KOR agonism. While acute activation of KOR has shown therapeutic promise, the consequences of sustained receptor stimulation are less clear.

Preclinical studies are essential to unravel the molecular and cellular changes that occur with prolonged exposure to KOR agonists. This includes investigating:

Receptor Desensitization and Downregulation: Chronic agonist exposure can lead to a decrease in the number and sensitivity of KORs, potentially leading to tolerance and reduced therapeutic efficacy over time.

Changes in Gene Expression: Long-term KOR activation may alter the expression of various genes within the brain, leading to lasting changes in neuronal function.

Neuroplasticity: Investigating how chronic KOR agonism affects synaptic plasticity and the structure of neural circuits is crucial for understanding its long-term behavioral consequences.

Hyperalgesic Priming: Some preclinical studies suggest that repeated administration of KOR agonists might lead to a state of heightened pain sensitivity, a phenomenon known as hyperalgesic priming researchgate.net.

A thorough understanding of these adaptive changes is paramount for the development of safe and effective long-term therapeutic strategies involving KOR agonists. This research will help to predict and mitigate potential issues such as tolerance, dependence, and unforeseen side effects associated with chronic treatment.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Enadoline hydrochloride in academic research?

this compound (C₂₀H₂₅NO₃·HCl) is synthesized via esterification and subsequent salt formation. Key characterization steps include:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) to verify the dimethylaminoethyl and diphenylacetate moieties .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity.
  • Salt Formation : Confirm hydrochloride formation via Fourier-transform infrared spectroscopy (FTIR) peaks at 2500–3000 cm⁻¹ (HCl stretch) .
  • Documentation : Follow guidelines for reporting new compounds, including spectral data and synthetic yields .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested via Ansell Chemical Resistance Guide) and safety goggles. Avoid latex due to permeability risks .
  • Engineering Controls : Conduct experiments in fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .
  • Training : Document SOP-specific training for all personnel, including spill management and waste disposal .

Q. How can researchers ensure the purity and stability of this compound during experimental workflows?

  • Stability : Store lyophilized powder at -20°C in airtight, light-resistant containers. In solution (e.g., saline), use within 1 month and avoid freeze-thaw cycles .
  • Degradation Monitoring : Track hydrolysis via HPLC retention time shifts. Adjust pH to 4–6 to minimize ester bond cleavage .
  • Stability Table :
ConditionTemperaturepH RangeShelf Life
Solid-20°CN/A24 months
Solution4°C4–630 days

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating this compound's efficacy in animal models of neurological disorders?

  • Model Selection : Use the reserpine-treated rat model (Parkinson’s disease) to induce akinesia. Administer Enadoline (0.1–0.2 mg/kg, i.p.) 18 hours post-reserpine injection .
  • Dose Optimization : Conduct dose-response studies (e.g., 0.05–0.5 mg/kg) to identify ED₅₀ values. Co-administer subthreshold doses with clonidine (0.01–0.1 mg/kg) to assess synergism .
  • Outcome Metrics : Quantify locomotion via automated beam-break systems and validate with manual scoring by blinded observers .

Q. How do researchers resolve contradictions in pharmacological data related to this compound's receptor selectivity and functional outcomes?

  • Receptor Profiling : Use radioligand binding assays (e.g., κ-opioid receptor IC₅₀ = 17 nM) and functional cAMP assays to confirm selectivity over δ/μ-opioid receptors (>1000-fold) .
  • Data Validation : Replicate findings across multiple cell lines (e.g., CHO-K1 vs. HEK293) and animal models (e.g., inflammatory pain vs. Parkinsonian akinesia) .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (Cohen’s d) to contextualize contradictory results .

Q. What advanced analytical techniques are employed to study the metabolic pathways and pharmacokinetics of this compound in preclinical studies?

  • Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., demethylated derivatives) in plasma and liver microsomes.
  • Pharmacokinetic Modeling : Fit plasma concentration-time curves to a two-compartment model using non-linear regression (WinNonlin®). Calculate t₁/₂ (1.5–2.1 hours) and Vd (3.2 L/kg) .
  • Tissue Distribution : Autoradiography with ³H-labeled Enadoline quantifies CNS penetration (brain/plasma ratio = 0.8) .

Q. How should researchers design studies to investigate this compound’s synergism with adrenergic agents in combination therapies?

  • Mechanistic Interrogation : Block κ-opioid receptors with nor-BNI (10 mg/kg) and α-adrenoreceptors with prazosin (1 mg/kg) to isolate synergistic pathways .
  • Isobolographic Analysis : Plot dose-effect curves for Enadoline and clonidine alone vs. combinations. Calculate interaction indices (e.g., <1 indicates synergism) .
  • Safety Margins : Assess respiratory depression (whole-body plethysmography) and cardiovascular effects (telemetry) at synergistic doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.